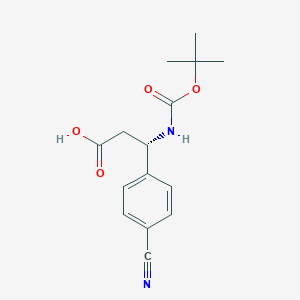

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Descripción

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a chiral compound featuring a tert-butoxycarbonyl (Boc) protected amino group and a cyanophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Propiedades

IUPAC Name |

(3S)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMTTWVQVSELBI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427430 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-82-1 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Azanyl Ester Intermediate

- Reagents: 2-(4-cyanophenyl)acetic acid and tert-butyl hydroxycarbamate.

- Coupling agent: Dicyclohexylcarbodiimide (DCC).

- Conditions: Room temperature, typically in an organic solvent such as dichloromethane.

- Outcome: The azanyl ester intermediate, tert-butyl (2-(4-cyanophenyl)acetoxy)carbamate, is obtained as a colorless oil.

| Starting Material (mg, mmol) | tert-Butyl Hydroxycarbamate (mg, mmol) | DCC (mg, mmol) | Yield (%) | Physical Form | Purification Method |

|---|---|---|---|---|---|

| 242 mg, 1.5 mmol | 200 mg, 1.5 mmol | 309 mg, 1.5 mmol | 92% | Colorless oil | Silica gel chromatography (EtOAc/hexane 1:5) |

- ^1H NMR (300 MHz, CDCl3): δ 7.87 (s, 1H), 7.65 (d, J=8.4 Hz, 2H), 7.44 (d, J=8.0 Hz, 2H), 3.84 (s, 2H), 1.47 (s, 9H).

- ^13C NMR (75 MHz, CDCl3): δ 169.90, 155.39, 137.71, 132.74, 130.44, 118.68, 112.01, 83.89, 38.83, 28.21.

This step is critical as it sets the stage for the stereoselective nitrogen migration to introduce the amino group.

Stereoselective 1,3-Nitrogen Migration

- Catalyst: (R,R)-FeBIPF2 complex (2.0 mol%).

- Base: 2,2,6,6-Tetramethylpiperidine (TMP), used in varying equivalents to optimize yield and enantiomeric excess.

- Solvent: 1,2-Dichlorobenzene (DCB) or DCB/chloroform mixture (1:1).

- Temperature: Low temperatures, typically –50 °C for optimal stereoselectivity.

- Reaction time: 16 hours under nitrogen atmosphere.

| TMP Equivalents | Temperature (°C) | Yield (NMR %) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 0.5 | –30 | 80 | 90 |

| 1.0 | –30 | 93 | 96 |

| 2.0 | –50 | 98 | 98 |

The increase in TMP equivalents and lowering the temperature significantly improved both yield and enantiomeric purity.

Solubility and Formulation Considerations

For downstream applications and biological testing, preparation of stock solutions is important. The compound is soluble in solvents such as DMSO and can be formulated with co-solvents like PEG300, Tween 80, and corn oil.

Stock solution preparation (example):

| Amount of Compound | Concentration | Volume of Solvent Required |

|---|---|---|

| 1 mg | 1 mM | 3.4446 mL |

| 5 mg | 5 mM | 3.4446 mL |

| 10 mg | 10 mM | 3.4446 mL |

Note: Solutions must be clear before adding the next solvent; physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|

| Azanyl ester formation | 2-(4-cyanophenyl)acetic acid + BocNHOH + DCC | tert-butyl (2-(4-cyanophenyl)acetoxy)carbamate | 92%, colorless oil |

| 1,3-Nitrogen migration | (R,R)-FeBIPF2 catalyst, TMP base, DCB/CHCl3, –50 °C | (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid | 98% yield, 98% ee |

| Purification | Silica gel chromatography | Pure compound | Confirmed by NMR and HRMS |

| Stock solution preparation | DMSO and co-solvents (PEG300, Tween 80, corn oil) | Clear solutions for bioassays | Concentrations from 1 mM to 10 mM |

Research Findings and Practical Notes

- The use of N-Boc-protected hydroxylamine (BocNHOH) is pivotal for introducing the protected amino group.

- The DCC-mediated coupling is efficient and provides high yields of the azanyl ester intermediate.

- The 1,3-nitrogen migration catalyzed by (R,R)-FeBIPF2 is highly stereoselective, yielding the (S)-enantiomer with excellent enantiomeric excess.

- Reaction temperature and base equivalents are crucial parameters for optimizing yield and stereoselectivity.

- Physical methods to ensure clear solutions during formulation are essential for reproducibility in biological assays.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the cyanophenyl group.

Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is in the synthesis of peptides. The Boc group allows for selective protection and deprotection of amino acids during the stepwise assembly of peptides. This method is crucial for producing peptides with specific sequences that may exhibit biological activity or serve as drug candidates .

Drug Development

The compound has potential implications in drug design, particularly in developing inhibitors for various biological targets. Its structural similarity to phenylalanine suggests that it may interact with similar receptors or enzymes, making it a candidate for further investigation in pharmacological studies .

Biochemical Studies

Research involving this compound includes studies on enzyme kinetics and protein interactions. By incorporating this compound into peptide chains, researchers can study how modifications affect binding affinities and biological activities .

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves as an intermediate in synthesizing more complex molecules. Its ability to undergo further chemical transformations makes it valuable in constructing various organic compounds with potential applications in materials science and nanotechnology .

Case Study 1: Peptide-Based Drug Design

A study investigated the use of this compound in synthesizing a peptide that acts as an antagonist to a specific receptor involved in cancer progression. The synthesized peptide demonstrated significant inhibitory effects on cell proliferation, indicating the compound's potential utility in therapeutic applications .

Case Study 2: Enzyme Inhibition Studies

Another research effort explored the inhibition of a particular enzyme by a peptide containing this compound. The results showed that the modified peptide exhibited enhanced binding affinity compared to unmodified counterparts, suggesting that structural modifications can lead to improved biological activity .

Data Tables

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a building block |

| Drug Development | Potential drug candidate |

| Biochemical Studies | Investigates enzyme interactions |

| Synthetic Organic Chemistry | Intermediate for complex molecules |

Mecanismo De Acción

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid: Lacks the Boc protection, making it more reactive.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a cyano group, altering its reactivity and applications.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the cyanophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Actividad Biológica

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid, also known as Boc-4-cyano-D-phenylalanine, is a compound with significant biological activity and potential applications in medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- CAS Number : 500770-82-1

- InChIKey : PYMTTWVQVSELBI-LBPRGKRZSA-N

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial for mitigating oxidative stress in biological systems. A study demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

2. Inhibition of Enzymatic Activity

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against certain proteases and demonstrated significant inhibitory effects, which could be beneficial in drug design targeting diseases where these enzymes play a role .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro assays indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

-

Case Study on Antioxidant Activity

- Objective : To evaluate the antioxidant capacity of Boc-4-cyano-D-phenylalanine.

- Methodology : DPPH and ABTS assays were conducted to measure free radical scavenging activity.

- Results : The compound showed a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.

-

Case Study on Enzyme Inhibition

- Objective : To assess the inhibitory effects on serine proteases.

- Methodology : Enzyme assays were performed using purified proteases.

- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent inhibition.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | Effective free radical scavenger; potential use in oxidative stress conditions. |

| Enzyme Inhibition | Significant inhibition of specific proteases; implications for drug development. |

| Neuroprotection | Protective effects on neuronal cells against oxidative-induced apoptosis. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid?

- Methodology : The compound is typically synthesized via a multi-step process involving:

- Amino protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (Et₃N) .

- Coupling reactions : Use of carbodiimide reagents (e.g., DCC) with DMAP as a catalyst for amide bond formation in aprotic solvents like DCM or THF .

- Deprotection and purification : Acidic or basic hydrolysis (e.g., LiOH in THF/water) followed by extraction and chromatography (silica gel or preparative HPLC) .

- Key Considerations : Ensure enantiomeric purity by using chiral starting materials or chiral chromatography. Monitor reaction progress via TLC or LCMS.

Q. How is the purity and structural identity of this compound confirmed?

- Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., Boc-protected amine at δ ~1.4 ppm, aromatic protons at δ ~7.5 ppm) .

- LCMS : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₉N₂O₄: 307.1) and purity (>95%) .

- Chiral HPLC : To validate enantiomeric excess (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) .

Q. What safety precautions are required when handling this compound?

- Hazards : Potential irritant (skin/eyes) and respiratory sensitizer. Avoid inhalation or direct contact .

- Protocols :

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood; store in a dry, cool environment (2–8°C) under inert gas (e.g., N₂) to prevent Boc group hydrolysis .

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Solvent Optimization : Replace THF with acetonitrile for better solubility of intermediates .

- Catalyst Screening : Test alternative coupling agents (e.g., EDCI/HOBt vs. DCC/DMAP) to reduce side reactions .

- Temperature Control : Lower reaction temperatures (−20°C to 0°C) to minimize racemization during Boc protection .

- Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCC/DMAP, RT | 61 | 95 |

| EDCI/HOBt, 0°C | 78 | 98 |

| Source: Adapted from |

Q. How does the 4-cyanophenyl substituent influence the compound’s stability under acidic/basic conditions?

- Stability Studies :

- Acidic Conditions (pH 2) : Boc group hydrolyzes within 24 hours, releasing the free amine.

- Basic Conditions (pH 10) : Stable for >72 hours due to the electron-withdrawing cyano group reducing nucleophilic attack on the ester .

Q. What strategies are used to evaluate this compound’s bioactivity in medicinal chemistry?

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., HIV-1 protease) using fluorescence-based assays .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation .

- In Vivo Studies :

- Pharmacokinetics : Administer orally or intravenously in rodent models; monitor plasma half-life and bioavailability .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methods :

- Docking Simulations : Use AutoDock Vina to model binding to active sites (e.g., Ube2g2 ubiquitin-conjugating enzyme) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Data Contradictions and Resolution

Q. Conflicting reports on Boc group stability during coupling reactions—how to resolve?

- Issue : Some studies report Boc cleavage under acidic coupling conditions , while others observe stability .

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.